3-Benzamido-N-(4-cyclohexylphenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Benzamido-N-(4-cyclohexylphenyl)benzamide is a chemical compound that belongs to the class of benzamides. Benzamides are derivatives of benzoic acid and are widely used in various fields, including pharmaceuticals, agriculture, and industrial applications. This compound is known for its unique structure, which includes a benzamide group attached to a cyclohexylphenyl group, making it a subject of interest in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzamido-N-(4-cyclohexylphenyl)benzamide typically involves the direct condensation of benzoic acids and amines. One efficient method reported involves the use of diatomite earth immobilized with Lewis acidic ionic liquid (diatomite earth@IL/ZrCl4) under ultrasonic irradiation . This method is considered green, rapid, and mild, providing high yields and eco-friendly conditions.
Industrial Production Methods
In industrial settings, the production of benzamides, including this compound, often involves high-temperature reactions between carboxylic acids and amines. The use of solid acid catalysts and ultrasonic irradiation can enhance the efficiency and yield of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
3-Benzamido-N-(4-cyclohexylphenyl)benzamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often require specific temperatures, solvents, and catalysts to proceed efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, reduction may yield amines, and substitution reactions may produce various substituted benzamides .
Wissenschaftliche Forschungsanwendungen
3-Benzamido-N-(4-cyclohexylphenyl)benzamide has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.
Industry: It is used in the production of polymers, resins, and other industrial materials.
Wirkmechanismus
The mechanism of action of 3-Benzamido-N-(4-cyclohexylphenyl)benzamide involves its interaction with specific molecular targets. For instance, it has been shown to bind with high affinity to a novel allosteric site in γ-aminobutyric acid (GABA) receptors in insects, inhibiting GABA-induced currents . This interaction disrupts the normal function of GABA receptors, leading to its insecticidal effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 3-Benzamido-N-(4-cyclohexylphenyl)benzamide include other benzamide derivatives such as:
- N-(4-cyclohexylphenyl)benzamide
- 3-Benzamido-N-phenylbenzamide
- 3-Benzamido-N-(2,6-dimethylphenyl)benzamide
Uniqueness
What sets this compound apart is its specific structure, which includes a cyclohexyl group attached to the phenyl ring. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications .
Eigenschaften
CAS-Nummer |
917920-87-7 |
---|---|
Molekularformel |
C26H26N2O2 |
Molekulargewicht |
398.5 g/mol |
IUPAC-Name |
3-benzamido-N-(4-cyclohexylphenyl)benzamide |
InChI |
InChI=1S/C26H26N2O2/c29-25(21-10-5-2-6-11-21)28-24-13-7-12-22(18-24)26(30)27-23-16-14-20(15-17-23)19-8-3-1-4-9-19/h2,5-7,10-19H,1,3-4,8-9H2,(H,27,30)(H,28,29) |
InChI-Schlüssel |
QGHVASRHLYXUQU-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)NC(=O)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.